HLA-A*02:01 Binding Affinity: ALLPAVPSL Outperforms Clinically Used WT1 Epitopes SLGEQQYSV and VLDFAPPGA in Direct Predicted Affinity Comparison
In a systematic computational epitope prediction analysis spanning the full WT1 protein sequence, ALLPAVPSL demonstrated a predicted HLA-A*02:01 binding affinity of 6.01 nM (NetMHC), ranking as the single highest-affinity WT1 nonamer among all predicted peptides [1]. This value was subsequently confirmed experimentally by surface plasmon resonance measurement of the WT1C/HLA-A*02 complex (KD = 6.01 nmol/L) [2]. By comparison, the clinically validated WT1 epitope RMFPNAPYL (WT1₁₂₆₋₁₃₄) showed a predicted affinity of 7.14 nM, and SLGEQQYSV (WT1₁₈₇₋₁₉₅) showed a substantially weaker predicted affinity of 21.76 nM—representing a 3.6-fold lower binding capacity relative to ALLPAVPSL [1]. Critically, VLDFAPPGA (WT1₃₇₋₄₅), another HLA-A*02:01-restricted WT1 peptide, elicited antigen-specific T-cell responses in only 0/12 (0%) healthy donors tested, compared with 3/12 (25%) responders for ALLPAVPSL, indicating fundamentally different immunogenicity despite shared HLA restriction [3].
| Evidence Dimension | Predicted HLA-A*02:01 binding affinity (NetMHC, nM) |
|---|---|
| Target Compound Data | ALLPAVPSL (WT1₁₀₋₁₈): 6.01 nM predicted; 6.01 nmol/L experimentally confirmed |
| Comparator Or Baseline | RMFPNAPYL (WT1₁₂₆₋₁₃₄): 7.14 nM; SLGEQQYSV (WT1₁₈₇₋₁₉₅): 21.76 nM; QQYSVPPPV: 29.84 nM |
| Quantified Difference | 1.2-fold higher affinity vs. RMFPNAPYL; 3.6-fold higher affinity vs. SLGEQQYSV; 5.0-fold higher affinity vs. QQYSVPPPV |
| Conditions | NetMHC prediction algorithm; experimental confirmation via SPR on WT1C/HLA-A*02 complex (Kurosawa et al. 2020) |
Why This Matters
Higher predicted and experimentally confirmed HLA binding affinity translates directly to superior peptide/HLA complex stability on the cell surface, which is a prerequisite for effective TCRm-Ab target engagement and a key selection criterion when prioritizing WT1 epitopes for antibody-based targeting platforms.
- [1] PMC6720711 Table 2. Peptide Length, Position, Peptide Sequence, NetCTL, NetMHC: Position 10–18 ALLPAVPSL Affinity 6.01 nM; Position 126–134 RMFPNAPYL Affinity 7.14 nM; Position 187–195 SLGEQQYSV Affinity 21.76 nM. View Source
- [2] Kurosawa N, Midorikawa A, Ida K, Fudaba YW, Isobe M. Cancer Sci. 2020;111(10):3516–3526. Table 1: WT1 ALLPAVPSL affinity 6.01 nmol/L, Relative MFI 100 ± 3%. View Source
- [3] Doubrovina ES et al. Clin Cancer Res. 2004;10(21):7207–7219. PMC3429306 Table 5: Proportion of responses in healthy donors to peptide stimulation: ALLPAVPSL 3/12 (25%) vs. VLDFAPPGA 0/12 (0%). View Source
